5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide
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Overview
Description
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide typically involves the following steps:
Oxazole Formation: The formation of the oxazole ring at the 3-position of the indole.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could occur at the carboxamide group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-1-carboxamide: Lacks the oxazole ring and dimethyl groups.
N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide: Lacks the bromine atom.
5-bromo-N,N-dimethyl-1H-indole-1-carboxamide: Lacks the oxazole ring.
Uniqueness
The presence of the bromine atom, oxazole ring, and dimethyl groups in 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide makes it unique compared to other similar compounds. These structural features may contribute to its specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12BrN3O2 |
---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-3-(1,3-oxazol-5-yl)indole-1-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-17(2)14(19)18-7-11(13-6-16-8-20-13)10-5-9(15)3-4-12(10)18/h3-8H,1-2H3 |
InChI Key |
SBWOIANSLBOQRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=CN=CO3 |
Origin of Product |
United States |
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